

Widdrol: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

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Compound of Interest

Compound Name: Widdrol

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Abstract

Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its intriguing chemical structure and promising biological activities. First isolated from the heartwood of certain cypress species, its journey from discovery to its current status as a molecule of interest in drug development is a testament to the advancements in natural product chemistry. This technical guide provides an in-depth exploration of the discovery and history of **Widdrol**, its complete chemical synthesis, and a detailed overview of its biological properties, with a particular focus on its anti-angiogenic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive repository of data, experimental protocols, and pathway visualizations to facilitate further research and application.

Discovery and History

The story of **Widdrol** begins in the mid-20th century with the pioneering work of Holger Erdtman and B. R. Thomas on the chemical constituents of the plant order Cupressales. In their 1958 publication, they detailed the isolation of a novel sesquiterpene alcohol from the heartwood of Widdringtonia species, which they aptly named "**Widdrol**"^{[1][2][3][4]}. The primary source for their investigation was the wood of the Clanwilliam cedar, Widdringtonia wallichii (formerly W. cedarbergensis), a species endemic to the Cederberg Mountains of South Africa. Their work was part of a broader investigation into the chemotaxonomy of the Cupressales

order, where they noted that while some previously reported constituents from Widdringtonia like "widdrene" were later identified as known sesquiterpenes, **Widdrol** stood out as a unique discovery.

The initial structure elucidation of **Widdrol** was a significant undertaking, relying on the classical methods of the time, including chemical degradation and spectroscopic analysis. Further refinement of its structure and the determination of its absolute configuration were later accomplished by C. Enzell in 1962, solidifying our understanding of this unique bicyclic sesquiterpenoid[2].

Physicochemical Properties

Widdrol is a crystalline solid with the molecular formula $C_{15}H_{26}O$. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	$C_{15}H_{26}O$	
Molecular Weight	222.37 g/mol	
CAS Number	6892-80-4	
IUPAC Name	(1R,4R,4aS,8aR)-4,8a-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol	
Melting Point	98 °C	
Boiling Point	303-304 °C	
Appearance	Colorless solid	

Table 1: Physicochemical Properties of **Widdrol**

Total Synthesis of Widdrol

The first total synthesis of (±)-**Widdrol** was achieved by Samuel Danishefsky and Kazuo Tsuzuki in 1980[5]. Their elegant and stereospecific approach provided a landmark in the

synthesis of complex natural products.

Experimental Protocol: Total Synthesis of (±)-Widdrol

A detailed experimental protocol for the total synthesis of (±)-**Widdrol** as reported by Danishefsky and Tsuzuki is outlined below. The synthesis involves several key steps, including a Diels-Alder reaction to construct the core bicyclic system.

(Note: The following is a summarized representation of the synthetic route. For complete experimental details, including reagent quantities, reaction conditions, and characterization data, please refer to the original publication by Danishefsky and Tsuzuki, 1980)

Step 1: Preparation of the Dienophile The synthesis commences with the preparation of a suitable dienophile, which will react with a diene to form the core bicyclic structure of **Widdrol**.

Step 2: Diels-Alder Reaction A crucial step in the synthesis is the [4+2] cycloaddition (Diels-Alder reaction) between the prepared dienophile and a suitable diene. This reaction establishes the key stereochemical relationships in the molecule.

Step 3: Functional Group Manipulations Following the Diels-Alder reaction, a series of functional group transformations are carried out to introduce the hydroxyl group and the correct oxidation states at various positions of the molecule.

Step 4: Introduction of the Isopropyl Group The characteristic isopropyl group of **Widdrol** is introduced in a stereocontrolled manner.

Step 5: Final Modifications and Purification The final steps of the synthesis involve any necessary protecting group removal and purification of the final product, (±)-**Widdrol**, typically by column chromatography and recrystallization.

Biological Activities and Mechanism of Action

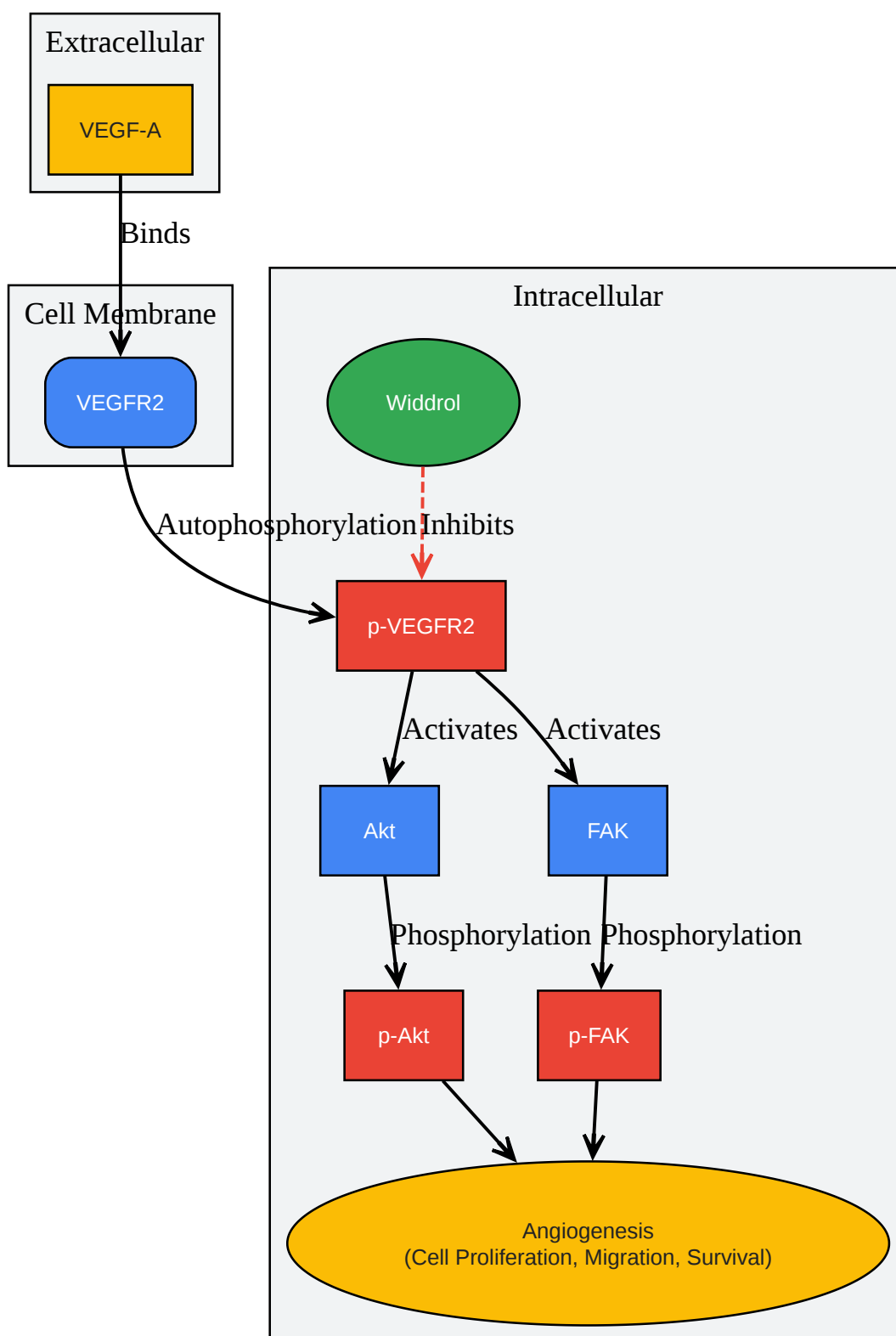
Widdrol has been shown to possess a range of biological activities, with its anti-angiogenic and anti-tumor properties being the most extensively studied.

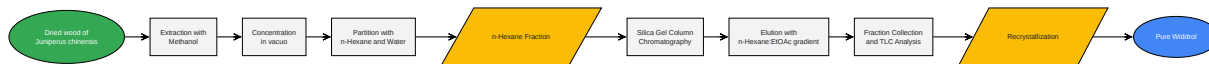
Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. **Widdrol** has been demonstrated to inhibit angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.

VEGFR2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. **Widdrol** has been shown to directly inhibit the phosphorylation of VEGFR2, thereby blocking the activation of this crucial pathway. This inhibition leads to the suppression of downstream signaling molecules, including Akt and focal adhesion kinase (FAK).

The following diagram illustrates the proposed mechanism of **Widdrol**'s anti-angiogenic activity through the inhibition of the VEGFR2 signaling pathway.





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